N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolopyrazine core fused with a benzodioxol group and a 3-methylpiperidinyl substituent. Its structure combines a polar acetamide linker (N-(2H-1,3-benzodioxol-5-yl)) with a lipophilic 3-methylpiperidin-1-yl group at the 8-position of the triazolopyrazine ring. While synthesis routes for analogous compounds often involve multi-step heterocyclic condensation and amide coupling , specific bioactivity data for this compound remain unspecified in the provided evidence.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-13-3-2-7-24(10-13)18-19-23-26(20(28)25(19)8-6-21-18)11-17(27)22-14-4-5-15-16(9-14)30-12-29-15/h4-6,8-9,13H,2-3,7,10-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFDZWMFNQMVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three analogues (Table 1) with variations in substituents on the triazolopyrazine core or acetamide group. Key differences include:
- Substituent position : The target compound features a 3-methylpiperidinyl group at the 8-position of the triazolopyrazine, while analogues F833-1186 and F833-0625 have aryl groups (4-methoxyphenyl and 4-chlorophenyl) at the 9-position .
- Acetamide substituent : The target shares the N-(2H-1,3-benzodioxol-5-yl) group with F833-1186 and F833-0625, whereas the compound in has a 3-(methylsulfanyl)phenyl group, altering lipophilicity and steric bulk.
Physicochemical Properties
Key Observations :
- Lipophilicity : The 4-chlorophenyl substituent in F833-0625 increases logP (3.2059) compared to the 4-methoxyphenyl group in F833-1186 (2.5936), reflecting chlorine’s higher hydrophobicity .
- 3-Methylpiperidinyl vs. Aryl Groups : The target’s 3-methylpiperidinyl substituent may confer basicity (pKa ~8–10) and moderate lipophilicity, contrasting with the neutral but more rigid aryl groups in F833-1186 and F833-0625 .
Computational Similarity Analysis
Structural similarity metrics (e.g., Tanimoto and Dice indices) validate that analogues with shared triazolopyrazine cores exhibit comparable bioactivity profiles . For example:
Research Findings and Implications
Bioactivity Trends
While explicit bioactivity data for the target compound are absent, structural analogues highlight critical trends:
- Aryl vs. Aliphatic Substituents : Aryl groups (e.g., 4-methoxyphenyl) may enhance binding to aromatic-rich enzyme pockets (e.g., kinases), whereas aliphatic groups like 3-methylpiperidinyl could improve solubility and metabolic stability .
- Chlorine Substitution : The higher logP of F833-0625 (3.2059) correlates with improved blood-brain barrier penetration in related compounds, though at the cost of solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
